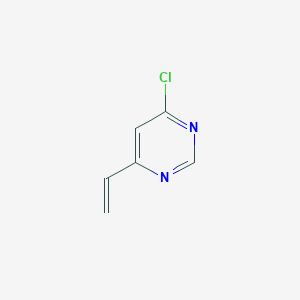
4-氯-6-乙烯基嘧啶
描述
4-Chloro-6-vinylpyrimidine is a chemical compound belonging to the pyrimidine family, which consists of heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position and a vinyl group at the 6th position on the pyrimidine ring.
科学研究应用
4-Chloro-6-vinylpyrimidine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: 4-Chloro-6-vinylpyrimidine is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
4-Chloro-6-vinylpyrimidine is a pyrimidine derivative. Pyrimidines are known to have a wide range of pharmacological applications and are often used as protein kinase inhibitors . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives can inhibit protein kinases, which play a crucial role in cellular signaling processes . The inhibition of these kinases can lead to changes in cell growth and metabolism.
Result of Action
The molecular and cellular effects of 4-Chloro-6-vinylpyrimidine’s action are likely related to its potential inhibitory effects on protein kinases. By inhibiting these enzymes, 4-Chloro-6-vinylpyrimidine could potentially alter cell growth and metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-6-vinylpyrimidine can be synthesized through various synthetic routes. One common method involves the reaction of 4,6-dichloropyrimidine with vinyl magnesium bromide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere. The reaction typically takes place in anhydrous solvents like tetrahydrofuran (THF) at temperatures ranging from -78°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-6-vinylpyrimidine may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, are common practices in industrial production.
化学反应分析
Types of Reactions: 4-Chloro-6-vinylpyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as ammonia (NH₃) or amines, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation: The oxidation of 4-Chloro-6-vinylpyrimidine can lead to the formation of 4-chloro-6-vinylpyrimidin-2-one.
Reduction: Reduction reactions can produce 4-chloro-6-ethylpyrimidine.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidines, depending on the nucleophile used.
相似化合物的比较
4-Chloro-6-ethylpyrimidine
4-Chloro-6-phenylpyrimidine
4-Chloro-5-fluoro-6-vinylpyrimidine
属性
IUPAC Name |
4-chloro-6-ethenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-6(7)9-4-8-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDLVCVGWWYNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-chloro-6-vinylpyrimidine in the synthesis of 7-benzyl-4-vinyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines?
A1: The research suggests that 4-chloro-6-vinylpyrimidine acts as a probable intermediate in the rearrangement of 7-benzyl-4-hydroxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines to 7-benzyl-4-vinyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines when the starting material is treated with phosphoryl chloride []. The authors propose that this intermediate then undergoes further reactions, including reduction and dehydrogenation, to yield the final pyrrolopyrimidine derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1488315.png)
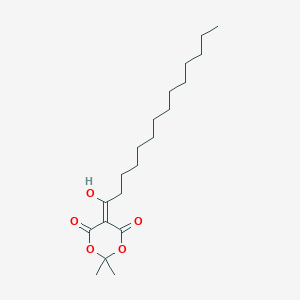

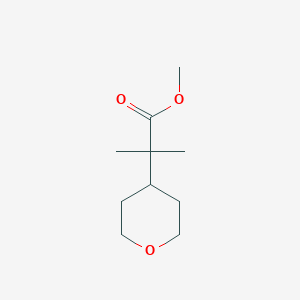
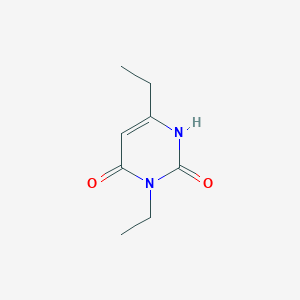


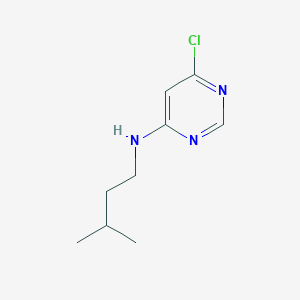
![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)
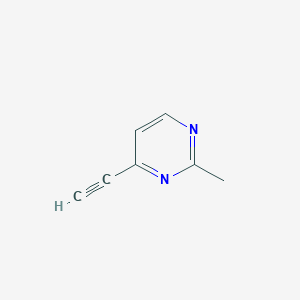
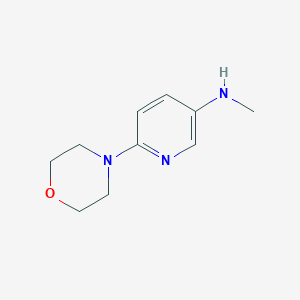
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
